molecular formula C10H7F3N2 B1298626 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 149739-48-0

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole

Cat. No.: B1298626
CAS No.: 149739-48-0
M. Wt: 212.17 g/mol
InChI Key: VHGYUJSYTDIYSS-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylhydrazine
  • 3-(Trifluoromethyl)phenylpropanal
  • 3-(Trifluoromethyl)phenylthiourea

Comparison: 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, enhanced bioactivity, and greater versatility in chemical reactions .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGYUJSYTDIYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350960
Record name 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149739-48-0
Record name 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the copper-mediated synthesis of pyrazoles described in the research?

A1: The research details a novel method for synthesizing tetrasubstituted 1H-pyrazoles, specifically highlighting the use of a copper-mediated coupling reaction between enaminones and nitriles []. This method is notable for its high regioselectivity, meaning it preferentially forms the desired pyrazole isomer over other possible isomers. Additionally, the reaction demonstrates a broad substrate scope, implying its potential applicability to a diverse range of starting materials for synthesizing various pyrazole derivatives. The study also showcases the scalability of this method by successfully performing the reaction on a larger, 20 mmol scale, highlighting its practicality for organic synthesis applications [].

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